Papaverine hydrochloride Papaverine hydrochloride See also: Papaverine Hydrochloride (preferred); Papaverine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 61-25-6
VCID: VC0538615
InChI: InChI=1S/C20H21NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H
SMILES: COC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OC)OC)OC.[Cl-]
Molecular Formula: C20H22ClNO4
Molecular Weight: 375.8 g/mol

Papaverine hydrochloride

CAS No.: 61-25-6

Cat. No.: VC0538615

Molecular Formula: C20H22ClNO4

Molecular Weight: 375.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Papaverine hydrochloride - 61-25-6

Specification

CAS No. 61-25-6
Molecular Formula C20H22ClNO4
Molecular Weight 375.8 g/mol
IUPAC Name 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;chloride
Standard InChI InChI=1S/C20H21NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H
Standard InChI Key UOTMYNBWXDUBNX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OC)OC)OC.[Cl-]
Canonical SMILES COC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OC)OC)OC.[Cl-]
Appearance Solid powder
Boiling Point Sublimes at 135 °C
Colorform White prisms from alcohol-diethyl ether; needles from petroleum ether
Triboluminescent, orthorhombic prisms from alcohol + ether
White crystalline powde
Melting Point 435 to 437 °F (decomposes) (NTP, 1992)

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Papaverine hydrochloride’s chemical identity as 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline hydrochloride arises from its substitution pattern. The compound’s planar structure facilitates interactions with phosphodiesterases (PDEs) and calcium channels. Key physicochemical properties include:

PropertyValueSource
SolubilitySparingly soluble in water
Partition coefficient (LogP)3.1
pKa8.1 (tertiary amine)
Protein binding~90%

The hydrochloride salt enhances solubility for parenteral administration, though its limited aqueous solubility necessitates careful formulation .

Biosynthetic Pathways

Biosynthesis in P. somniferum occurs via two competing routes:

  • NH Pathway: Proceeds through N-demethylated intermediates like (S)-norreticuline.

  • NCH₃ Pathway: Involves N-methylated intermediates, including (S)-reticuline, which undergoes oxidative coupling to form tetrahydropapaverine .

Enzymatic steps involve hydroxylases (e.g., NMCH) and methyltransferases (e.g., 4′OMT), with stereochemical specificity dictating pathway flux. Quantum mechanical studies using density functional theory (DFT) have elucidated transition states in reticuline conversion, revealing energy barriers of ~20 kcal/mol for key oxidative steps .

Pharmacological Mechanisms

PDE Inhibition and Calcium Channel Modulation

Papaverine hydrochloride non-selectively inhibits PDE isoforms (PDE3A, PDE10A), elevating intracellular cAMP and cGMP levels (Table 1) . This dual inhibition induces smooth muscle relaxation by:

  • Reducing calcium influx via voltage-gated channels.

  • Activating protein kinase G (PKG)-mediated dephosphorylation of myosin light chains.

Table 1: PDE Isoform Inhibition by Papaverine Hydrochloride

PDE IsoformIC₅₀ (μM)Tissue Specificity
PDE3A12.4Vascular smooth muscle
PDE10A8.7Striatal neurons
PDE4B23.1Inflammatory cells

Data derived from in vitro assays using human recombinant enzymes .

Vasodilatory Effects

In cerebral vasculature, papaverine reduces vascular resistance by 35–40% while maintaining cerebral oxygen consumption . Coronary artery dilation increases myocardial blood flow by 25% in angina models, though reflex tachycardia may occur at higher doses .

Clinical Applications

Erectile Dysfunction

Intracavernosal injection (10–40 mg) induces erection within 5–15 minutes by dilating helicine arteries and relaxing trabecular smooth muscle. A clinical trial (n=48) reported 82% efficacy in psychogenic erectile dysfunction, though 15% experienced priapism requiring intervention .

Renal Colic Management

A randomized controlled trial (n=86) compared 120 mg IV papaverine hydrochloride to 75 mg IM diclofenac:

ParameterPapaverineDiclofenacCombination
Pain reduction at 40 min (VAS)6.2 → 2.16.4 → 1.86.3 → 1.4
Rescue analgesia needed34%17%11%

While equianalgesic to NSAIDs, its shorter duration necessitates adjunctive therapy .

Cardiovascular Indications

  • Cerebral Ischemia: Intra-arterial infusions (300–600 mg/day) improve outcomes in vasospasm after subarachnoid hemorrhage.

  • Angina Pectoris: Sublingual formulations increase exercise tolerance by 18% in stable angina .

Pharmacokinetic Profile

Absorption and Distribution

Bioavailability varies markedly by route:

RouteBioavailability (%)Tₘₐₓ (min)
Intravenous100Immediate
Oral57.260–90
Rectal25.2120–180

Volume of distribution (1.2 L/kg) indicates extensive tissue penetration, with 90% plasma protein binding .

Metabolism and Excretion

Hepatic metabolism via CYP3A4 yields O-desmethyl metabolites, excreted renally (60%) and fecally (35%). Terminal half-life ranges 0.5–2 hours, necessitating frequent dosing in chronic use .

Adverse Effects and Contraindications

Common Adverse Reactions

  • Priapism: 15–18% incidence with intracavernosal use .

  • Hypotension: Systolic BP reduction of 20–30 mmHg in 12% of patients .

  • Hepatotoxicity: Transaminase elevation in 5% with prolonged oral use .

Drug Interactions

Interacting DrugEffectMechanism
Protease inhibitors↑ Papaverine AUC by 40–60%CYP3A4 inhibition
Nitrates↑ Risk of severe hypotensionAdditive vasodilation

Emerging Therapeutic Frontiers

Neuroprotective Applications

Animal models of Parkinson’s disease show 40% reduction in dopaminergic neuron loss with chronic PDE10A inhibition, though cognitive side effects limit human translation .

Oncology Investigations

Preclinical data indicate synergistic effects with cisplatin in non-small cell lung cancer (NSCLC), enhancing apoptosis via p38 MAPK activation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator